molecular formula C10H19Cl2N7O4 B560006 Saxitoxin dihydrochloride CAS No. 35554-08-6

Saxitoxin dihydrochloride

Cat. No. B560006
CAS RN: 35554-08-6
M. Wt: 372.207
InChI Key: YHAHUGQQOBPXOZ-UIPPETONSA-N
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Description

Saxitoxin dihydrochloride is a potent neurotoxin that is commonly found in shellfish and is produced by dinoflagellate and cyanobacterial blooms in seawater or fresh water . It is a certified reference material with a nominal concentration of 20 μg/g in hydrochloric acid . The CAS Number for Saxitoxin dihydrochloride is 35554-08-6 .


Synthesis Analysis

Saxitoxin biosynthesis is catalyzed by eight enzymes encoded in their corresponding sxt core genes. SxtU, one of these genes, encodes a short-chain dehydrogenase that participates in the last step of the STX synthesis .


Molecular Structure Analysis

The molecular structure of Saxitoxin dihydrochloride contains a Rossmann fold with seven β-sheets and eight α-helices in each monomer .


Chemical Reactions Analysis

Saxitoxin-group toxins or paralytic shellfish toxins (PSTs) are neurotoxins produced by certain microorganisms from the Cyanobacteria and Pyrrophyta phylum .


Physical And Chemical Properties Analysis

Saxitoxin dihydrochloride is an amorphous hygroscopic solid . It has a molecular weight of 372.21 g·mol-1 .

Scientific Research Applications

  • Receptor Targeting : Saxitoxin (STX) is known for its high affinity and selectivity for various pharmacological receptors. Initially thought to only target voltage-gated sodium channels, it has been found to also bind to calcium and potassium channels, neuronal nitric oxide synthase, STX metabolizing enzymes, and certain blood proteins in pufferfish (Llewellyn, 2006).

  • Reference Material in Diagnostics : Saxitoxin is used as a reference material in diagnostic test kits, primarily in its dihydrochloride salt form due to the poor stability of its free base form. This application is vital for ensuring accurate measurements in scientific studies (Turnbull et al., 2020).

  • Neurotoxicity and Paralytic Shellfish Poisoning : As a neurotoxic alkaloid, saxitoxin and its analogs, known as paralytic shellfish toxins (PSTs), are the causative agents of paralytic shellfish poisoning (PSP). They are associated with marine dinoflagellates and freshwater cyanobacteria, leading to extensive blooms worldwide. Understanding the transformation and degradation of PSTs is crucial for developing detoxification methods for contaminated water and shellfish (Wiese et al., 2010).

  • Sodium Channel Inhibition Studies : The inhibition of sodium channels by saxitoxin is a key area of research, providing insights into the physiology of these channels. Studies on the binding of saxitoxin and its mechanism of action reveal valuable information about the functioning of excitable membranes (Strichartz et al., 1986).

  • Pharmaceutical Potential : Some PSTs, including saxitoxin, have shown pharmaceutical potential. They have been explored for use as long-term anesthetics in treating chronic conditions like anal fissures and tension-type headaches. This highlights the need for a deeper understanding of saxitoxin's biosynthesis and potential medical applications (Wiese et al., 2010).

  • Detection and Inactivation in Food Safety : Research has been conducted on detecting and inactivating saxitoxin in food products like skim milk. This is crucial for public health safety, particularly in preventing saxitoxin contamination in the food supply (Lumor et al., 2012).

  • Molecular Probing and Clinical Importance : Saxitoxin is a significant molecular probe for studying nervous processes due to its neurotoxic properties. It's also a source of public health issues, highlighting its clinical importance (Bower et al., 1981).

  • Rapid Detection Methods : Innovative methods like laser tweezers Raman spectroscopy have been developed for the fast detection of saxitoxin. Such techniques are vital in red tide detection, medical research, food safety, and even warfare agent applications (Huai et al., 2013).

Safety And Hazards

Exposure to saxitoxin most commonly occurs following ingestion of certain fish that contain it in their tissues. Ingestion of saxitoxin can cause numbness of the oral mucosa as quickly as 30 minutes after exposure . If sufficient quantities are ingested, Saxitoxin dihydrochloride causes paresthesia (numbness), paralysis, respiratory arrest .

Future Directions

Research on Saxitoxin dihydrochloride promotes a better understanding of the biosynthesis and metabolism of saxitoxin-group toxins in PST-producing organisms, which may potentially contribute to a better strategy in combating harmful algal blooms especially dinoflagellate blooms in the future .

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHUGQQOBPXOZ-UIPPETONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189042
Record name Saxitoxin dihydrochloride
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Molecular Weight

372.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic solid; [Merck Index]
Record name Saxitoxin dihydrochloride
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Solubility

Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies
Record name Saxitoxin dihydrochloride
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Mechanism of Action

Saxitoxin, originally isolated from toxic Alaskan butter clams (Saxidomus giganteus) is actually a family of neurotoxins and includes nesaxitin and gonyautoxin one through four. All block neural transmission at the neuromuscular junction by binding to the surface of the sodium channels and interrupting the flow of Na+ ions; apical vesicles (AV) nodal conduction may be suppressed, there may be direct suppression of respiratory cernter and progressive reduction of peripheral nerve excitability., Marine neurotoxins are natural products produced by phytoplankton and select species of invertebrates and fish. These compounds interact with voltage-gated sodium, potassium and calcium channels and modulate the flux of these ions into various cell types. This review provides a summary of marine neurotoxins, including their structures, molecular targets and pharmacologies. Saxitoxin and its derivatives, collectively referred to as paralytic shellfish toxins (PSTs), are unique among neurotoxins in that they are found in both marine and freshwater environments by organisms inhabiting two kingdoms of life. Prokaryotic cyanobacteria are responsible for PST production in freshwater systems, while eukaryotic dinoflagellates are the main producers in marine waters. Bioaccumulation by filter-feeding bivalves and fish and subsequent transfer through the food web results in the potentially fatal human illnesses, paralytic shellfish poisoning and saxitoxin pufferfish poisoning. These illnesses are a result of saxitoxin's ability to bind to the voltage-gated sodium channel, blocking the passage of nerve impulses and leading to death via respiratory paralysis. Recent advances in saxitoxin research are discussed, including the molecular biology of toxin synthesis, new protein targets, association with metal-binding motifs and methods of detection. The eco-evolutionary role(s) PSTs may serve for phytoplankton species that produce them are also discussed.
Record name Saxitoxin dihydrochloride
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Product Name

Saxitoxin dihydrochloride

Color/Form

White solid

CAS RN

35554-08-6
Record name Saxitoxin dihydrochloride
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Record name SAXITOXIN DIHYDROCHLORIDE
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Record name Saxitoxin dihydrochloride
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Citations

For This Compound
171
Citations
Y Shimizu, CP Hsu, A Genenah - Journal of the American …, 1981 - ACS Publications
… (17) A solution of saxitoxin dihydrochloride is known to undergo a slow exchange of the 11 protons in D203, which usually takes 1 week or 2 weeks. We discovered, however, that this …
Number of citations: 74 pubs.acs.org
HA Bates, R Kostriken, H Rapoport - Journal of agricultural and …, 1978 - ACS Publications
… A stock solution of saxitoxin dihydrochloride monohydrate in water (50-100 /ug/mL) is prepared and kept refrigerated in a glass container fitted with a rubber septum to prevent …
Number of citations: 75 pubs.acs.org
J Bordner, WE Thiessen, HA Bates… - Journal of the American …, 1975 - ACS Publications
… Saxitoxin dihydrochloride is an amorphous, hygroscopic material which has never been … 0.40 for saxitoxin dihydrochloride and 0.75 for saxitoxin ethyl hemiketal dihydrochloride. …
Number of citations: 202 pubs.acs.org
AP Thottumkara, WH Parsons… - Angewandte Chemie …, 2014 - Wiley Online Library
… Saxitoxin dihydrochloride is a white, hygroscopic material having a molecular formula of C 10 H 19 N 7 O 4 Cl 2 . Titration studies revealed the diprotic nature of this toxin, giving …
Number of citations: 139 onlinelibrary.wiley.com
CY Kao, A Nishiyama - The Journal of physiology, 1965 - ncbi.nlm.nih.gov
… Since the molecular weight of saxitoxin dihydrochloride is 372 (Schantz, 1960), a concentration of 1 jitg/ml. would be equal to 2.7 j&M. Systemic effects. …
Number of citations: 274 www.ncbi.nlm.nih.gov
JF Jellett, JE Stewart, MV Laycock - Toxicology in vitro, 1995 - Elsevier
Four major paralytic shellfish poisoning (PSP) toxins in pure form—saxitoxin (STX), neosaxitoxin (NEO), gonyautoxin II (GTX II), and decarbamoylsaxitoxin (dcSTX), and mixed …
Number of citations: 57 www.sciencedirect.com
AA Genenah, Y Shimizu - Journal of agricultural and food …, 1981 - ACS Publications
… analyzer) was checked before running the samples by using blank boats treated with glass-distilled water and then calibrated with a standard solution of saxitoxin dihydrochloride. …
Number of citations: 105 pubs.acs.org
SE Lumor, BD Deen, I Ronningen, K Smith… - Journal of food …, 2012 - Elsevier
… In this study, saxitoxin dihydrochloride in skim milk was reacted with sodium hydroxide and … Samples of saxitoxin dihydrochloride (in 20% ethanol, vol/vol) were used as controls. The …
Number of citations: 3 www.sciencedirect.com
HA Bates, H Rapoport - Journal of Agricultural and Food …, 1975 - ACS Publications
… EXPERIMENTAL SECTION Saxitoxin dihydrochloride was … saxitoxin was dried to constant weight to give an analytically pure sample (12 mg, 80% recovery) of saxitoxin dihydrochloride. …
Number of citations: 206 pubs.acs.org
S Cheng, B Zheng, D Yao, S Kuai, J Tian… - … Acta Part A: Molecular …, 2018 - Elsevier
… Saxitoxin dihydrochloride (66.3 μM in 3 mM HCl), gonyautoxin-2, and −3 (GTX2&3, 157.6 μM in 3 mM HCl), and neosaxitoxin (NEO, 65.6 μM in 3 mM HCl) were obtained from the …
Number of citations: 40 www.sciencedirect.com

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